Cas no 883291-46-1 (2-Chloro-5-(1H-tetrazol-1-yl)benzohydrazide)

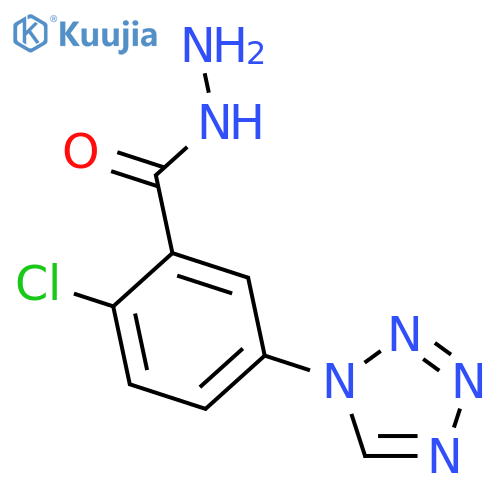

883291-46-1 structure

商品名:2-Chloro-5-(1H-tetrazol-1-yl)benzohydrazide

CAS番号:883291-46-1

MF:C8H7ClN6O

メガワット:238.633778810501

MDL:MFCD06617945

CID:3103404

PubChem ID:4913138

2-Chloro-5-(1H-tetrazol-1-yl)benzohydrazide 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-5-(1H-tetrazol-1-yl)benzohydrazide

- 2-chloro-5-(1,2,3,4-tetrazol-1-yl)benzohydrazide

- Benzoic acid, 2-chloro-5-(1H-1,2,3,4-tetrazol-1-yl)-, hydrazide

- STK503460

- H23868

- 883291-46-1

- 2-chloro-5-(tetrazol-1-yl)benzohydrazide

- MFCD06617945

- ALBB-005510

- CBPQWIRMHPXUIB-UHFFFAOYSA-N

- 2-chloro-5-(1H-1,2,3,4-tetrazol-1-yl)benzohydrazide

- LS-02043

- AKOS000321619

- 2-CHLORO-5-(1H-1,2,3,4-TETRAAZOL-1-YL)BENZOHYDRAZIDE

-

- MDL: MFCD06617945

- インチ: InChI=1S/C8H7ClN6O/c9-7-2-1-5(15-4-11-13-14-15)3-6(7)8(16)12-10/h1-4H,10H2,(H,12,16)

- InChIKey: CBPQWIRMHPXUIB-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 238.0369866Da

- どういたいしつりょう: 238.0369866Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 265

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 98.7Ų

2-Chloro-5-(1H-tetrazol-1-yl)benzohydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB405780-500 mg |

2-Chloro-5-(1H-tetrazol-1-yl)benzohydrazide |

883291-46-1 | 500MG |

€254.60 | 2023-02-20 | ||

| TRC | C020695-1000mg |

2-Chloro-5-(1H-tetrazol-1-yl)benzohydrazide |

883291-46-1 | 1g |

$ 720.00 | 2022-06-06 | ||

| A2B Chem LLC | AI95583-1g |

2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide |

883291-46-1 | >95% | 1g |

$509.00 | 2024-04-19 | |

| abcr | AB405780-10g |

2-Chloro-5-(1H-tetrazol-1-yl)benzohydrazide; . |

883291-46-1 | 10g |

€1357.00 | 2025-02-19 | ||

| abcr | AB405780-5g |

2-Chloro-5-(1H-tetrazol-1-yl)benzohydrazide; . |

883291-46-1 | 5g |

€877.00 | 2025-02-19 | ||

| TRC | C020695-250mg |

2-Chloro-5-(1H-tetrazol-1-yl)benzohydrazide |

883291-46-1 | 250mg |

$ 275.00 | 2022-06-06 | ||

| A2B Chem LLC | AI95583-500mg |

2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide |

883291-46-1 | >95% | 500mg |

$467.00 | 2024-04-19 | |

| A2B Chem LLC | AI95583-5g |

2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide |

883291-46-1 | >95% | 5g |

$995.00 | 2024-04-19 | |

| abcr | AB405780-1 g |

2-Chloro-5-(1H-tetrazol-1-yl)benzohydrazide |

883291-46-1 | 1 g |

€322.50 | 2023-07-19 | ||

| abcr | AB405780-5 g |

2-Chloro-5-(1H-tetrazol-1-yl)benzohydrazide |

883291-46-1 | 5 g |

€907.00 | 2023-07-19 |

2-Chloro-5-(1H-tetrazol-1-yl)benzohydrazide 関連文献

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

883291-46-1 (2-Chloro-5-(1H-tetrazol-1-yl)benzohydrazide) 関連製品

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:883291-46-1)2-Chloro-5-(1H-tetrazol-1-yl)benzohydrazide

清らかである:99%/99%/99%/99%

はかる:500mg/1g/5g/10g

価格 ($):159.0/188.0/520.0/804.0